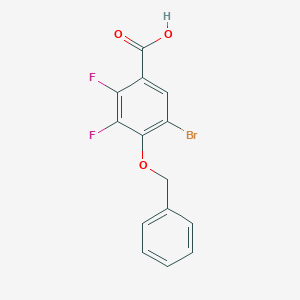

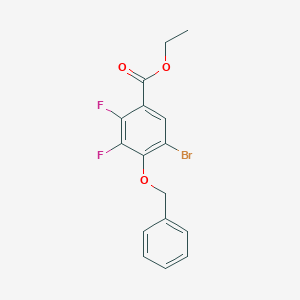

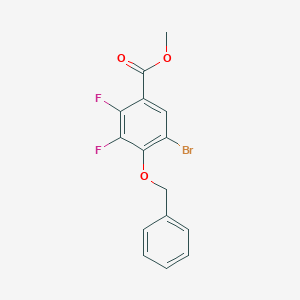

4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

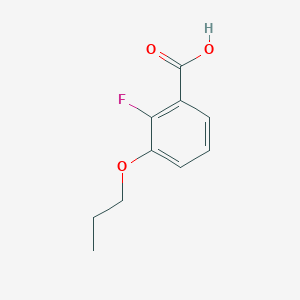

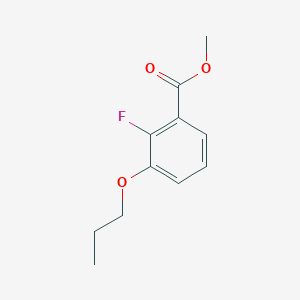

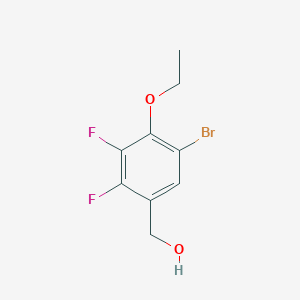

Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid” can be inferred from its name. It likely contains a benzoic acid group, which is a carboxylic acid consisting of a benzene ring. Attached to this ring are a benzyloxy group (a benzene ring attached through an oxygen atom), two fluorine atoms, and a bromine atom .Chemical Reactions Analysis

The compound, like other organoboron compounds, may participate in various chemical reactions. For instance, it could potentially be used in Suzuki–Miyaura cross-coupling reactions, which are widely used in forming carbon-carbon bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid” can be inferred from its structure and similar compounds. It likely has a relatively high molecular weight and may exist as a solid under normal conditions .Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid: is a valuable precursor in Suzuki–Miyaura cross-coupling reactions. This reaction is pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The compound can act as an electrophilic partner due to the presence of the bromine atom, which can be replaced by a boron-attached organic fragment in the presence of a palladium catalyst .

Mechanism of Action

Target of Action

It’s known that benzylic compounds often undergo reactions at the benzylic position . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Mode of Action

The mode of action of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid involves interactions at the benzylic position. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . In most cases, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s known that metabolic pathways involve a series of chemical reactions occurring within a cell, where the products of one enzyme act as the substrates for subsequent reactions .

Result of Action

It’s known that the removal of a benzylic hydrogen results in a smaller energy gain, which requires less energy than removing a ring hydrogen, as the latter destroys the aromaticity of the ring .

Action Environment

The action, efficacy, and stability of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the difference in electronegativity .

properties

IUPAC Name |

5-bromo-2,3-difluoro-4-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrF2O3/c15-10-6-9(14(18)19)11(16)12(17)13(10)20-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIIJHKLMOJRRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2F)F)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B6293074.png)

![2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293116.png)

![4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B6293126.png)

![8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293160.png)